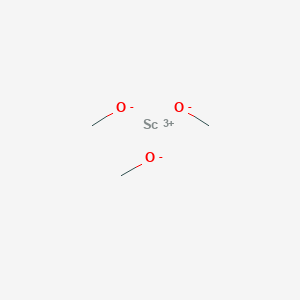
Scandium trimethoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Scandium trimethoxide is a chemical compound composed of scandium and three methoxide groups. It is represented by the chemical formula Sc(OCH₃)₃. This compound is part of the broader class of metal alkoxides, which are known for their utility in various chemical processes, including catalysis and materials science.
准备方法
Synthetic Routes and Reaction Conditions: Scandium trimethoxide can be synthesized through the reaction of scandium chloride with sodium methoxide in an anhydrous methanol solution. The reaction typically proceeds as follows: [ \text{ScCl}_3 + 3 \text{NaOCH}_3 \rightarrow \text{Sc(OCH}_3\text{)}_3 + 3 \text{NaCl} ] This reaction requires an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the process.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation to remove impurities.
化学反应分析
Types of Reactions: Scandium trimethoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form scandium oxide.
Hydrolysis: Reacts with water to form scandium hydroxide and methanol.
Substitution: Can participate in ligand exchange reactions with other alkoxides or ligands.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air.
Hydrolysis: Involves reaction with water or moisture.
Substitution: Requires other alkoxides or ligands in an appropriate solvent.
Major Products Formed:
Oxidation: Scandium oxide (Sc₂O₃)
Hydrolysis: Scandium hydroxide (Sc(OH)₃) and methanol
Substitution: Various scandium alkoxides or complexes depending on the ligands used
科学研究应用
Scandium trimethoxide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other scandium compounds and as a catalyst in organic reactions.
Materials Science: Employed in the preparation of thin films and coatings due to its ability to form stable metal-oxygen bonds.
Biology and Medicine: Investigated for potential use in biomedical applications, including drug delivery systems and imaging agents.
作用机制
The mechanism of action of scandium trimethoxide involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and reagents used.
相似化合物的比较
- Scandium chloride (ScCl₃)
- Scandium oxide (Sc₂O₃)
- Scandium nitrate (Sc(NO₃)₃)
Comparison:
- Scandium chloride: Unlike scandium trimethoxide, scandium chloride is more commonly used in aqueous solutions and has different solubility properties.
- Scandium oxide: Scandium oxide is a stable, high-melting-point compound used primarily in ceramics and glass, whereas this compound is more reactive and used in catalysis.
- Scandium nitrate: Scandium nitrate is highly soluble in water and used in different applications, such as in the preparation of scandium-containing solutions for analytical purposes .
This compound stands out due to its specific reactivity and utility in forming stable metal-oxygen bonds, making it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
90397-41-4 |
|---|---|
分子式 |
C3H9O3Sc |
分子量 |
138.06 g/mol |
IUPAC 名称 |
methanolate;scandium(3+) |
InChI |
InChI=1S/3CH3O.Sc/c3*1-2;/h3*1H3;/q3*-1;+3 |
InChI 键 |
GAZQTPCOHATOHJ-UHFFFAOYSA-N |
规范 SMILES |
C[O-].C[O-].C[O-].[Sc+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


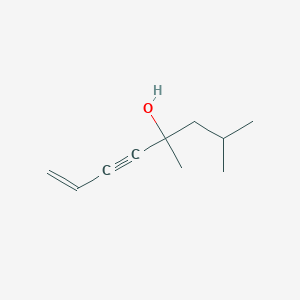
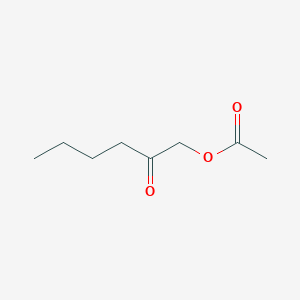
![4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14361334.png)
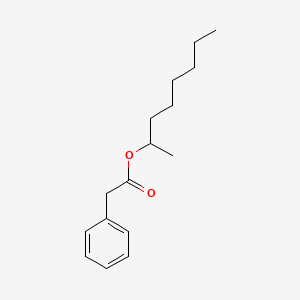
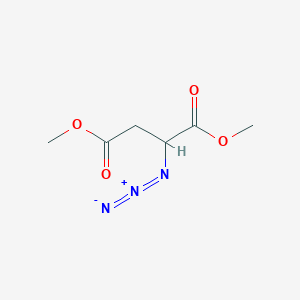
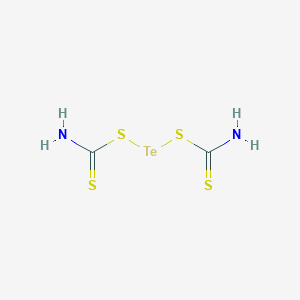
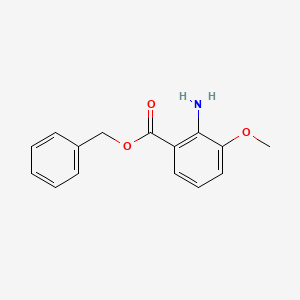
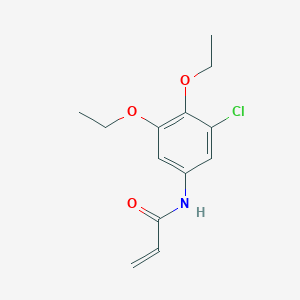
![7-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14361374.png)
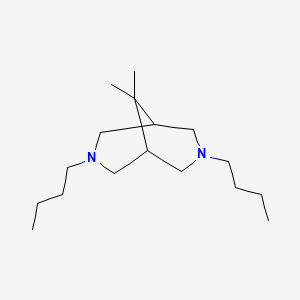
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)

![Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol](/img/structure/B14361394.png)
![1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane](/img/structure/B14361399.png)
